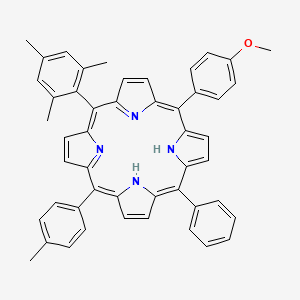
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes multiple phenyl groups with various substituents.
Preparation Methods
The synthesis of 5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form porphyrin oxides.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-Methoxyphenyl)-15-(4-methylphenyl)-10-phenyl-20-(2,4,6-trimethylphenyl)porphyrin has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of
Properties
CAS No. |
874948-49-9 |
|---|---|
Molecular Formula |
C49H40N4O |
Molecular Weight |
700.9 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-20-(4-methylphenyl)-5-phenyl-15-(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C49H40N4O/c1-29-11-13-34(14-12-29)47-39-21-19-37(50-39)46(33-9-7-6-8-10-33)38-20-22-40(51-38)48(35-15-17-36(54-5)18-16-35)42-24-26-44(53-42)49(43-25-23-41(47)52-43)45-31(3)27-30(2)28-32(45)4/h6-28,50-51H,1-5H3 |
InChI Key |
KTVNMPOGOIAQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=CC=C(C=C8)OC)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















